2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide
Description
2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide is a sulfonamide derivative featuring a fluorinated benzene ring linked to a morpholine-substituted cyclobutylmethyl group. Its structural complexity arises from the synergistic integration of fluorine atoms (electron-withdrawing groups) and the morpholine-cyclobutyl moiety, which may enhance solubility and binding specificity in biological systems. The compound’s crystallographic data, if available, would typically be refined using programs like SHELXL, a standard tool for small-molecule structure determination .
Properties
IUPAC Name |
2,6-difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3S/c16-12-3-1-4-13(17)14(12)23(20,21)18-11-15(5-2-6-15)19-7-9-22-10-8-19/h1,3-4,18H,2,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACWBHCXJUVZEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNS(=O)(=O)C2=C(C=CC=C2F)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide typically involves multiple steps, including the formation of the morpholine ring, the introduction of the cyclobutyl group, and the sulfonamide formation. Specific synthetic routes and reaction conditions may vary, but common methods include:
Formation of the Morpholine Ring: This can be achieved through the reaction of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions.
Introduction of the Cyclobutyl Group: This step often involves the use of cyclobutyl halides or cyclobutyl Grignard reagents, which react with the morpholine derivative to form the desired cyclobutylmethyl intermediate.
Sulfonamide Formation: The final step involves the reaction of the cyclobutylmethyl intermediate with 2,6-difluorobenzenesulfonyl chloride under basic conditions to form the target compound.
Chemical Reactions Analysis
2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Scientific Research Applications
2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of benzenesulfonamide derivatives, which are often explored for their pharmacological and material science applications. Below is a comparative analysis with key analogs, focusing on structural motifs, substituent effects, and inferred properties.
Key Structural Features and Substituent Analysis
Table 1: Structural Comparison of Sulfonamide Derivatives
*Molecular weights are estimated based on structural formulas; exact values require experimental validation.
Impact of Fluorine vs. Methyl Substituents
- Steric Considerations : Fluorine atoms are smaller than methyl groups, reducing steric hindrance and possibly improving binding pocket compatibility.
Role of the Morpholine-Cyclobutyl Moiety
- The cyclobutyl group in the target compound introduces ring strain, which may influence conformational flexibility and receptor binding kinetics. In contrast, the pyrimidinylsulfanyl group in the analog provides a planar aromatic system, favoring π-π stacking interactions.
- The morpholine ring in both compounds enhances solubility due to its polar oxygen and nitrogen atoms, a critical factor in bioavailability.
Biological Activity
2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H16F2N2O2S
- Molecular Weight : 302.34 g/mol
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that sulfonamide derivatives, including this compound, possess significant antimicrobial properties. For instance, a study evaluating various benzenesulfonamide derivatives demonstrated that certain modifications enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The specific activity of this compound against specific strains remains to be fully elucidated but suggests potential in treating bacterial infections .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been investigated through various models. In one study, benzenesulfonamide derivatives were shown to inhibit carrageenan-induced paw edema in rats, indicating a potential mechanism for reducing inflammation. The compound's efficacy was measured at different time intervals, showing significant reductions in edema at doses of 10 mg/kg .
The proposed mechanism involves inhibition of certain enzymes or pathways associated with inflammation and infection. Specifically, the sulfonamide moiety may interfere with bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase. This inhibition can disrupt bacterial growth and proliferation.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Benzenesulfonamides : A study evaluated the anti-inflammatory effects of various benzenesulfonamide derivatives, including those structurally similar to this compound. Results indicated significant inhibition of paw edema in rat models .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of sulfonamide derivatives against a panel of bacterial strains. The results highlighted the importance of structural modifications in enhancing activity against resistant strains .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
